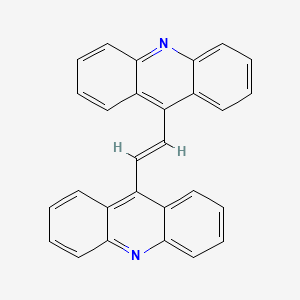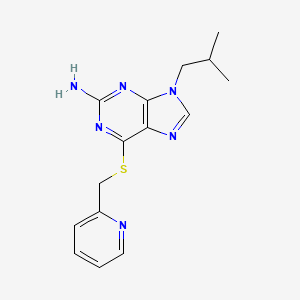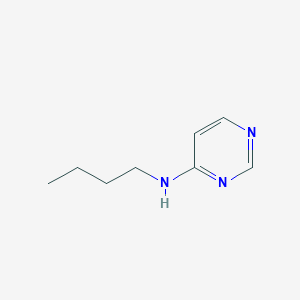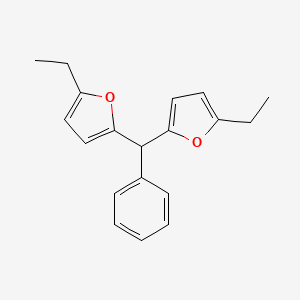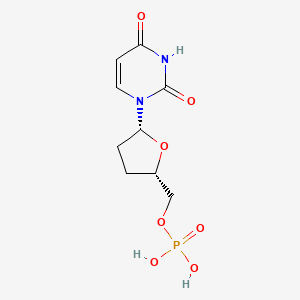
2',3'-Dideoxy-uridine-5'-monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’-Dideoxy-uridine-5’-monophosphate is a modified nucleotide that lacks hydroxyl groups at the 2’ and 3’ positions on the ribose sugar. This modification makes it a dideoxynucleotide, which is crucial in various biochemical processes, particularly in the inhibition of DNA polymerase during DNA sequencing.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-uridine-5’-monophosphate typically involves the reduction of uridine derivatives. One common method includes the use of 30% ammonia water to obtain 2’,3’-dideoxy-2’,3’-didehydrouridine, which is then hydrated to remove the double bond by dissolving it in methanol containing a catalyst like wet 5% palladium on carbon under a hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale biocatalytic processes. For example, uridine 5’-monophosphate can be produced from orotic acid using whole-cell biocatalysts like Saccharomyces cerevisiae, which can be adapted for the production of 2’,3’-Dideoxy-uridine-5’-monophosphate .
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’-Dideoxy-uridine-5’-monophosphate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can be reduced to remove double bonds or oxidized under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions due to the absence of hydroxyl groups at the 2’ and 3’ positions.
Common Reagents and Conditions
Common reagents include ammonia water for reduction and methanol with palladium on carbon for hydrogenation. These conditions are crucial for achieving high yields and purity of the final product .
Major Products
The major products formed from these reactions include various dideoxy derivatives, which are essential in DNA sequencing and other biochemical applications .
Applications De Recherche Scientifique
2’,3’-Dideoxy-uridine-5’-monophosphate has several scientific research applications:
Chemistry: Used as a substrate in enzymatic reactions to study nucleotide interactions.
Biology: Plays a role in DNA sequencing and the study of genetic material.
Medicine: Investigated for its potential in antiviral therapies due to its ability to inhibit viral DNA polymerase.
Industry: Utilized in the production of nucleotide analogs for research and therapeutic purposes
Mécanisme D'action
The compound exerts its effects by inhibiting DNA polymerase. The absence of hydroxyl groups at the 2’ and 3’ positions prevents the formation of phosphodiester bonds, leading to the termination of DNA chain elongation. This mechanism is crucial in DNA sequencing and antiviral therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,3’-Dideoxyadenosine triphosphate: Another dideoxynucleotide used in DNA sequencing.
2’,3’-Dideoxycytidine: Used in antiviral therapies.
2’,3’-Dideoxy-2’,3’-didehydroadenosine: Known for its antiviral properties
Uniqueness
2’,3’-Dideoxy-uridine-5’-monophosphate is unique due to its specific inhibition of DNA polymerase and its applications in both DNA sequencing and potential antiviral therapies. Its structure allows for precise termination of DNA synthesis, making it invaluable in genetic research and medical applications .
Propriétés
Numéro CAS |
117605-34-2 |
|---|---|
Formule moléculaire |
C9H13N2O7P |
Poids moléculaire |
292.18 g/mol |
Nom IUPAC |
[(2S,5R)-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H13N2O7P/c12-7-3-4-11(9(13)10-7)8-2-1-6(18-8)5-17-19(14,15)16/h3-4,6,8H,1-2,5H2,(H,10,12,13)(H2,14,15,16)/t6-,8+/m0/s1 |
Clé InChI |
YHPMDBWWRCBXNU-POYBYMJQSA-N |
SMILES isomérique |
C1C[C@@H](O[C@@H]1COP(=O)(O)O)N2C=CC(=O)NC2=O |
SMILES canonique |
C1CC(OC1COP(=O)(O)O)N2C=CC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-a]pyrazin-8-amine, 3-(3-thienyl)-](/img/structure/B12919315.png)
![4-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}benzoic acid](/img/structure/B12919322.png)
![3-{(1R)-1-[(2-Bromoprop-2-en-1-yl)oxy]but-3-en-1-yl}furan](/img/structure/B12919331.png)
![5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl-](/img/structure/B12919335.png)
![(3S)-N-cyclopentyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12919340.png)
![3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12919349.png)
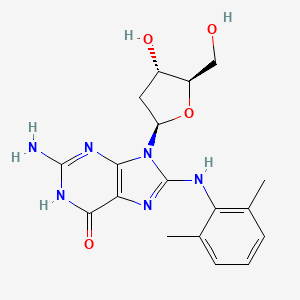
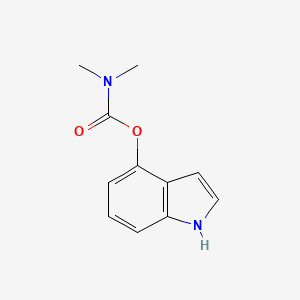
![3-Butyl-7-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12919372.png)

